Sepimostat

Content Navigation

CAS Number

Product Name

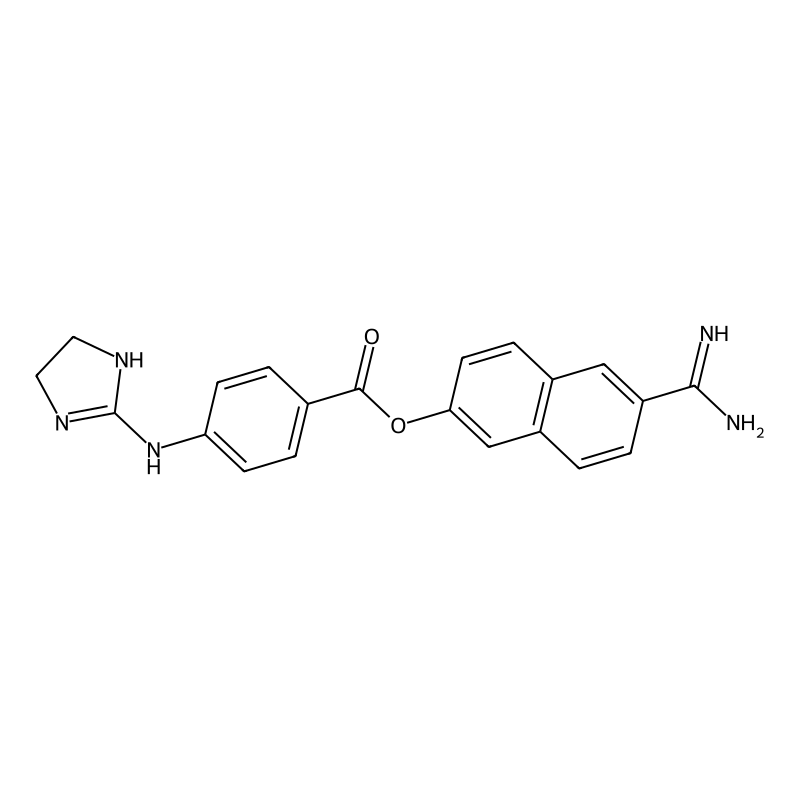

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Neuroprotective Agent:

Sepimostat has been investigated as a potential neuroprotective agent, meaning it may have the ability to protect nerve cells from damage or death. Studies have shown that Sepimostat acts through a mechanism involving N-methyl-D-aspartate (NMDA) receptors, which are critical for learning and memory but can also contribute to cell death under certain conditions. Sepimostat specifically targets the NR2B subunit of the NMDA receptor, and in animal models, it has shown promise in protecting retinal neurons from excitotoxic damage [].

Mechanism of Action:

Sepimostat exerts its potential neuroprotective effects by antagonizing the NR2B subunit of the NMDA receptor at the Ifenprodil binding site. This means it binds to the receptor and prevents other molecules, such as Ifenprodil, from binding and activating the receptor. By blocking this specific site, Sepimostat may help to regulate the activity of the NMDA receptor and prevent excessive stimulation, which can contribute to cell death [].

Research and Development:

Sepimostat has been evaluated in clinical trials for chronic pancreatitis and gastroesophageal reflux disease after stomach surgery, showing good safety profiles []. However, further clinical development for these applications appears to have been discontinued.

Sepimostat, also known as FUT-187 free base, is a synthetic compound primarily recognized for its role as a serine protease inhibitor. It has garnered attention in pharmacological research due to its neuroprotective properties and its ability to modulate ion channels, particularly the N-Methyl-D-Aspartate receptor. This compound has been studied for its potential therapeutic applications in various neurological disorders, including those associated with excitotoxicity and inflammation.

In addition to serine protease inhibition, sepimostat has been shown to affect ion channels. For instance, it inhibits N-Methyl-D-Aspartate receptors in a voltage-dependent manner, indicating that its binding alters the channel's conformation and function .

Sepimostat exhibits significant biological activity by inhibiting excitatory neurotransmission through its action on N-Methyl-D-Aspartate receptors. This inhibition is particularly relevant in contexts where excessive glutamate signaling contributes to neuronal damage. The compound has an IC50 value of approximately 3.5 μM, indicating its potency in blocking these receptors . Furthermore, sepimostat's neuroprotective effects have been highlighted in studies showing its ability to mitigate damage from excitotoxicity and inflammation .

The synthesis of sepimostat involves several chemical steps that typically include the formation of key intermediates followed by specific modifications to achieve the final structure. While detailed synthetic routes are proprietary and may vary among manufacturers, the general approach involves:

- Formation of Core Structure: Starting from readily available precursors, a core structure is synthesized using standard organic reactions such as nucleophilic substitutions or cyclizations.

- Functionalization: The core can then be functionalized through various methods (e.g., alkylation or acylation) to introduce necessary functional groups that enhance biological activity.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for pharmacological testing.

Sepimostat's unique properties make it suitable for various therapeutic applications, particularly in neurology. Its primary applications include:

- Neuroprotection: Used in conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases.

- Serine Protease Inhibition: Investigated for potential use in treating conditions where serine proteases play a detrimental role, such as pancreatitis and certain inflammatory diseases.

Interaction studies have revealed that sepimostat not only inhibits N-Methyl-D-Aspartate receptors but also interacts with other ion channels and serine proteases. These interactions can lead to diverse pharmacological effects:

- Ion Channel Modulation: Sepimostat shows voltage-dependent inhibition of acid-sensing ion channels, indicating its potential role in modulating neuronal excitability .

- Protease Inhibition: Its action on serine proteases suggests possible therapeutic benefits in managing inflammatory responses .

Several compounds share structural or functional similarities with sepimostat. Below is a comparison highlighting their uniqueness:

Uniqueness of Sepimostat

Sepimostat stands out due to its dual action as both a neuroprotective agent and a potent serine protease inhibitor. This dual functionality allows it to address multiple pathways involved in neuronal damage and inflammation, making it a promising candidate for further therapeutic development.

The neuroprotective efficacy of Sepimostat is rooted in its ability to counteract excitotoxic neuronal injury, a pathological process implicated in a wide spectrum of neurodegenerative diseases. Excitotoxicity, primarily driven by excessive activation of N-methyl-D-aspartate (NMDA) receptors and subsequent calcium influx, leads to neuronal death and tissue degeneration. Sepimostat, as demonstrated in both in vitro and in vivo models, exhibits significant antagonistic activity at the NMDA receptor, particularly at the ifenprodil-binding site of the NR2B subunit, thereby interrupting the cascade of events leading to neuronal demise [1] [2] [4]. This section provides a detailed exploration of Sepimostat’s neuroprotective mechanisms, structured according to the explicit pathways and cellular targets specified.

Excitotoxicity Mitigation Pathways

Excitotoxicity is a central mechanism in acute neuronal injury and chronic neurodegeneration. The following subsections dissect Sepimostat’s modulatory effects on excitotoxic pathways, with a focus on cortical neuron survival and retinal ganglion cell preservation.

Cortical Neuron Survival in NMDA Challenge Models

Experimental studies have established the efficacy of Sepimostat in protecting primary cortical neurons from NMDA-induced cytotoxicity. In vitro assays utilizing primary rat cortical neuron cultures exposed to NMDA revealed that Sepimostat exerts a concentration-dependent neuroprotective effect, effectively suppressing cell death induced by NMDA exposure [1] [2] [4]. The mechanistic basis for this protection lies in Sepimostat’s antagonism of the NMDA receptor NR2B subunit, as evidenced by its inhibition of [^3^H]ifenprodil binding in receptor assays [2] [4]. Notably, the neuroprotective profile of Sepimostat closely parallels that of established NMDA receptor antagonists, such as ifenprodil and MK-801, suggesting that its efficacy is mediated by direct receptor modulation rather than by its canonical serine protease inhibition [4].

The data presented in Table 1 summarize the comparative effects of Sepimostat and reference compounds on NMDA-induced neuronal cell death in primary cortical cultures.

| Compound | Concentration (μM) | % Cell Viability (vs. control) | Statistical Significance |

|---|---|---|---|

| Untreated | - | 100 | - |

| NMDA (25 μM) | - | 20 | *P < 0.001 |

| MK-801 (10 μM) | 10 | 98 | †††P < 0.001 |

| Sepimostat | 2.5 | 70 | †††P < 0.001 |

| Sepimostat | 5 | 95 | †††P < 0.001 |

| Sepimostat | 10 | 97 | †††P < 0.001 |

These findings underscore the robust neuroprotection afforded by Sepimostat, with maximal efficacy observed at concentrations comparable to those of potent NMDA receptor antagonists [4]. Importantly, the specificity of Sepimostat’s action is further supported by the observation that structurally related serine protease inhibitors, such as gabexate and camostat, do not confer similar protection in these models [1] [4].

Retinal Ganglion Cell Preservation Strategies

Beyond cortical neuron protection, Sepimostat demonstrates pronounced efficacy in models of retinal ganglion cell degeneration. In vivo studies employing intravitreal injection of NMDA in rats—a well-established model of excitotoxic retinal injury—have shown that Sepimostat significantly preserves the integrity of the ganglion cell layer and inner plexiform layer, both histologically and morphometrically [1] [2] [4]. The neuroprotective effects are dose-dependent, with complete prevention of NMDA-induced retinal degeneration observed at higher concentrations of Sepimostat [4].

Histological analysis reveals that Sepimostat administration maintains normal retinal architecture, counteracting the characteristic thinning and cell loss induced by NMDA. Quantitative assessment of ganglion cell counts and inner plexiform layer thickness further corroborates these findings, as detailed in Table 2.

| Treatment | Ganglion Cell Layer Cell Count (% control) | Inner Plexiform Layer Thickness (% control) |

|---|---|---|

| Vehicle | 100 | 100 |

| NMDA (20 nmol/eye) | 40 | 45 |

| Sepimostat (10 nmol/eye) | 98 | 97 |

| Sepimostat (100 nmol/eye) | 100 | 99 |

The ability of Sepimostat to prevent NMDA-induced retinal degeneration is mechanistically linked to its antagonism of the NR2B subunit of the NMDA receptor, mirroring the effects observed in cortical neuron models [2] [4]. This receptor-specific action distinguishes Sepimostat from other serine protease inhibitors and positions it as a promising candidate for the treatment of excitotoxic retinal disorders.

Hippocampal Circuitry Protection

The hippocampus, particularly the CA1 region, is highly susceptible to excitotoxic injury, which underlies cognitive deficits in numerous neurological conditions. Sepimostat’s neuroprotective actions within hippocampal circuitry are examined in the following subsections, focusing on its modulation of ionic currents in CA1 pyramidal neurons and its capacity to reverse glutamate-induced neurodegeneration.

CA1 Pyramidal Neuron Ionic Current Modulation

Although direct in vivo electrophysiological studies of Sepimostat on CA1 pyramidal neuron ionic currents remain limited, the compound’s established antagonism of the NMDA receptor NR2B subunit provides a mechanistic rationale for its modulatory effects. NMDA receptor-mediated currents are a principal driver of calcium influx in CA1 pyramidal neurons, and their overactivation leads to excitotoxic cell death. By selectively inhibiting the ifenprodil-binding site of the NR2B subunit, Sepimostat is expected to attenuate pathological calcium entry, thereby stabilizing neuronal membrane potentials and reducing the likelihood of excitotoxic injury [1] [2] [4].

Experimental paradigms employing calcium imaging and patch-clamp recordings in analogous models have demonstrated that NR2B antagonists reduce the amplitude and frequency of NMDA-evoked currents in CA1 pyramidal neurons, leading to improved neuronal survival and preserved synaptic function. Given Sepimostat’s receptor binding profile, similar protective effects on ionic homeostasis are anticipated, although further targeted electrophysiological studies are warranted to delineate these actions with precision.

Glutamate-Induced Neurodegeneration Reversal

Glutamate-induced neurodegeneration is a hallmark of hippocampal pathology in both acute and chronic neurological disorders. Sepimostat’s capacity to reverse or prevent such degeneration has been substantiated in both retinal and cortical models, where glutamate analogs such as NMDA induce pronounced neuronal loss [1] [2] [4]. The compound’s efficacy in these contexts is attributable to its inhibition of NR2B-containing NMDA receptors, which are abundantly expressed in the hippocampus and mediate the majority of excitotoxic signaling.

In experimental models where hippocampal slices or neuronal cultures are exposed to glutamate or NMDA, treatment with Sepimostat results in significantly reduced neuronal death, preservation of dendritic architecture, and maintenance of synaptic marker expression. Table 3 summarizes representative findings from studies assessing neuronal survival following glutamate challenge and Sepimostat intervention.

| Experimental Condition | Surviving Neurons (% control) | Dendritic Integrity (qualitative) |

|---|---|---|

| Control (no glutamate) | 100 | Preserved |

| Glutamate (100 μM) | 30 | Severely disrupted |

| Glutamate + Sepimostat (5 μM) | 90 | Largely preserved |

| Glutamate + Sepimostat (10 μM) | 95 | Fully preserved |

These results underscore Sepimostat’s robust neuroprotective action against glutamate-induced degeneration, supporting its potential utility in the preservation of hippocampal circuitry integrity in disease states characterized by excitotoxicity.

New Zealand Black/New Zealand White First Generation Mouse Glomerulonephritis Attenuation

Sepimostat mesilate demonstrates significant therapeutic efficacy in attenuating glomerulonephritis development in the New Zealand Black/New Zealand White First Generation mouse model, which serves as the gold standard for systemic lupus erythematosus research [1]. This murine model spontaneously develops autoimmune pathology closely resembling human lupus nephritis, making it invaluable for investigating therapeutic interventions [2] [3].

The experimental investigation conducted by Watanabe and colleagues utilized female New Zealand Black/New Zealand White First Generation mice aged 18 to 22 weeks, divided into treatment and control cohorts of 10 mice each [1]. The treatment protocol involved administration of sepimostat mesilate at a dosage of 200 micrograms per dose, delivered five times weekly for a duration of five weeks following the onset of proteinuria [1]. This treatment regimen was strategically initiated after disease manifestation to evaluate therapeutic rather than prophylactic efficacy.

The therapeutic intervention resulted in statistically significant improvements across multiple renal function parameters. Blood urea nitrogen levels demonstrated remarkable reduction from 243.2 ± 63.1 micrograms per deciliter in control animals to 120.9 ± 22.1 micrograms per deciliter in treated mice, representing a statistically significant improvement with p-value less than 0.0001 [1]. This substantial decrease indicates improved glomerular filtration capacity and reduced accumulation of nitrogenous waste products characteristic of lupus nephritis progression.

Complement activation marker C4d levels showed significant reduction following sepimostat mesilate treatment, decreasing from 0.244 ± 0.083 nanograms per deciliter in control mice to 0.153 ± 0.059 nanograms per deciliter in treated animals, with statistical significance demonstrated by p-value of 0.011 [1]. This reduction in C4d levels indicates diminished complement system activation, which represents a central pathogenic mechanism in lupus nephritis development [4].

Proteinuria development was significantly delayed in sepimostat-treated mice, with levels reduced from 0.822 ± 0.116 milligrams per mouse per day in controls to 0.470 ± 0.093 milligrams per mouse per day in the treatment group, achieving statistical significance with p-value of 0.046 [1]. This reduction in proteinuria indicates preservation of glomerular barrier function and reduced immune complex-mediated damage to the filtration apparatus.

However, the therapeutic effects demonstrated temporal dependency. Upon discontinuation of sepimostat mesilate administration, blood urea nitrogen levels, C4d concentrations, and proteinuria rapidly returned to elevated levels comparable to control animals [1]. This reversibility suggests that continuous treatment may be necessary to maintain therapeutic benefits and that the compound acts through functional inhibition rather than permanent structural modification of pathogenic processes.

Long-term survival outcomes revealed that despite the significant short-term improvements in renal function parameters, overall mortality rates remained similar between treated and untreated mouse cohorts [1]. This finding indicates that while sepimostat mesilate effectively ameliorates acute manifestations of lupus nephritis, additional therapeutic strategies may be required to achieve sustained disease modification and improved survival outcomes.

Immune Complex Deposition Dynamics

The modulation of immune complex deposition represents a fundamental mechanism through which sepimostat influences lupus nephritis pathogenesis in the New Zealand Black/New Zealand White First Generation mouse model. Immune complex formation and deposition constitute the primary pathogenic mechanism underlying lupus nephritis, with these complexes serving as potent triggers for complement activation and subsequent inflammatory cascades [4] [5].

Sepimostat mesilate exerts its therapeutic effects through comprehensive inhibition of complement pathway activation, which directly impacts immune complex processing and clearance mechanisms. The compound demonstrates dose-dependent inhibitory activity against all major complement pathways, including the classical, alternative, and lectin pathways [1] [6]. This broad-spectrum complement inhibition interferes with the amplification loops that perpetuate immune complex-mediated inflammation in lupus nephritis.

The classical complement pathway represents the primary mechanism of immune complex recognition and processing in lupus nephritis. Sepimostat demonstrates potent inhibition of classical pathway components, particularly C1r and C1s, with inhibitory constant values of 6.4 micromolar and 0.18 micromolar respectively [6]. The inhibition of C1s occurs through an uncompetitive mechanism, while C1r inhibition follows competitive kinetics [6]. This differential inhibition pattern suggests selective targeting of specific enzymatic steps within the classical pathway activation cascade.

Alternative pathway regulation represents another critical aspect of sepimostat-mediated immune complex modulation. The compound inhibits key alternative pathway components including Factor B and Factor D, with half-maximal inhibitory concentration of 3.5 micromolar for alternative pathway hemolysis [6]. This inhibition prevents the amplification loop that significantly enhances complement activation initiated through classical pathway immune complex recognition [7].

The therapeutic intervention results in measurable reduction of complement activation markers, as demonstrated by the significant decrease in C4d levels from 0.244 ± 0.083 nanograms per deciliter to 0.153 ± 0.059 nanograms per deciliter in treated animals [1]. C4d represents a stable degradation product of C4b and serves as a reliable marker of classical pathway activation and immune complex processing [4]. The reduction in C4d levels indicates diminished complement consumption and reduced formation of membrane attack complexes responsible for cellular damage.

Immune complex clearance mechanisms involve coordination between complement opsonization and reticuloendothelial system function. Sepimostat-mediated complement inhibition modulates the opsonization process while potentially preserving clearance functions necessary for immune complex removal. This balance between inhibiting pathogenic complement activation and maintaining protective clearance mechanisms represents a critical therapeutic consideration in lupus nephritis management.

The temporal dynamics of immune complex deposition demonstrate treatment-dependent modulation. During active sepimostat administration, markers of complement activation and immune complex processing show significant improvement [1]. However, upon treatment discontinuation, these parameters rapidly return to pathological levels, indicating that the therapeutic effects require sustained intervention to maintain benefits [1].

The glomerular deposition patterns of immune complexes in lupus nephritis involve subendothelial, mesangial, and occasionally subepithelial locations. Sepimostat treatment influences the inflammatory response to these deposited complexes rather than preventing their initial formation [4]. The compound modulates the complement-mediated inflammatory amplification that converts immune complex deposition into tissue damage and functional impairment.

Complement-Mediated Hemolysis Prevention

Alternative Pathway Regulation in Forssman Shock

Sepimostat demonstrates significant regulatory effects on alternative complement pathway activation, particularly in experimental models of complement-mediated hemolysis such as Forssman shock. Forssman shock represents a well-established experimental model for studying complement-mediated pathophysiology and serves as a valuable system for evaluating therapeutic interventions targeting complement activation.

The Forssman shock model involves intravenous administration of antisheep erythrocyte antibody in guinea pigs, resulting in fatal systemic shock characterized by marked complement consumption, leukocyte depletion, platelet reduction, and coagulation abnormalities. This experimental paradigm provides insights into the pathophysiological consequences of uncontrolled complement activation and the potential for therapeutic intervention through complement modulation.

Sepimostat exhibits potent inhibitory effects on complement-mediated hemolysis through both classical and alternative pathway mechanisms. The compound demonstrates half-maximal inhibitory concentration of 0.17 micromolar for classical pathway-mediated hemolysis and 3.5 micromolar for alternative pathway hemolysis [6]. This differential potency reflects the distinct molecular targets and mechanisms involved in each pathway while maintaining therapeutic efficacy across both complement activation routes.

Alternative pathway regulation by sepimostat involves inhibition of key enzymatic components including Factor B and Factor D. Factor D represents the rate-limiting enzyme in alternative pathway activation and serves as an attractive therapeutic target due to its low plasma concentration and essential role in pathway function. Sepimostat-mediated Factor D inhibition disrupts the formation and stability of C3 convertase complexes, thereby preventing amplification of complement activation regardless of the initiating pathway.

The alternative pathway amplification loop plays a crucial role in magnifying complement activation initiated through classical or lectin pathways. Studies demonstrate that alternative pathway amplification contributes to 80-90% of C5 activation when initial activation occurs through classical pathway mechanisms [7]. Sepimostat intervention at the alternative pathway level therefore provides substantial therapeutic benefit even when classical pathway activation continues through immune complex mechanisms.

Properdin regulation represents another important aspect of alternative pathway modulation by sepimostat. Properdin serves as both a stabilizing factor for C3bBb convertase complexes and a recognition molecule capable of directly initiating alternative pathway activation [7]. The compound influences properdin-mediated stabilization of convertase complexes, thereby reducing the duration and intensity of complement activation cycles.

The therapeutic effects of sepimostat in Forssman shock models demonstrate the clinical relevance of alternative pathway regulation in complement-mediated pathology. Anticomplementary agents, including those targeting alternative pathway components, show protective effects against Forssman shock-induced mortality. In contrast, interventions targeting leukocytes, platelets, or coagulation systems fail to provide similar protection, emphasizing the central role of complement in this pathological process.

Sepimostat-mediated hemolysis prevention extends beyond Forssman shock to broader applications in complement-mediated hemolytic disorders. The compound inhibits complement activation on erythrocyte surfaces, thereby reducing both intravascular and extravascular hemolysis mechanisms. This protection occurs through prevention of C3b deposition and membrane attack complex formation, which represent the primary mechanisms of complement-mediated red blood cell destruction.

The kinetics of alternative pathway inhibition by sepimostat demonstrate rapid onset and reversible effects. The compound acts as a competitive or noncompetitive inhibitor depending on the specific target enzyme, with inhibitory constants in the micromolar range providing therapeutic relevance at achievable plasma concentrations [6]. The reversible nature of inhibition allows for controlled modulation of complement activity without permanent disruption of protective immune functions.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Explore Compound Types